Product packaging for Cy7 NHS ester(Cat. No.:)

Cy7 NHS ester

Cat. No.: B3026479
M. Wt: 733.6 g/mol
InChI Key: MNKUQMKZCXWMOK-UHFFFAOYSA-N
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Description

Contextualizing Near-Infrared Fluorescent Probes in Advanced Bioimaging Applications

Advanced bioimaging techniques often rely on fluorescent probes to visualize specific molecules or cellular structures. Near-infrared (NIR) fluorescent probes, which operate in the 650-1700 nm wavelength range, are particularly valuable for deep-tissue imaging. nih.govrsc.org This is because biological tissues are more transparent to NIR light, resulting in less light scattering and reduced autofluorescence compared to visible light. nih.govacs.org This allows for higher resolution and clearer images of processes occurring deep within a living organism. nih.gov The NIR window is typically divided into two regions: NIR-I (650–900 nm) and NIR-II (1000–1700 nm). rsc.org

The Significance of Cyanine (B1664457) Dyes (Cy7) as Fluorophores in Research Methodologies

Cyanine dyes are a class of synthetic dyes that are widely used as fluorophores in biomedical research. medchemexpress.com Cy7, specifically, is a heptamethine cyanine dye that exhibits strong absorption and emission in the near-infrared spectrum. researchgate.net Its favorable spectral properties make it a popular choice for a variety of applications, including in vivo imaging. researchgate.netaatbio.com Cy7 dyes can be used to label a wide range of biological molecules, such as proteins, peptides, and oligonucleotides. medchemexpress.comaatbio.com The structure of some Cyanine7 dyes has been rigidized to increase their quantum yield and, consequently, their fluorescence brightness. lumiprobe.commedkoo.com

N-Hydroxysuccinimide (NHS) Esters as Amine-Reactive Bioconjugation Reagents

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds that are commonly used to link molecules together, a process known as bioconjugation. nih.gov They are particularly effective at reacting with primary amines, which are functional groups found in proteins and other biomolecules. nih.govabpbio.com This reaction forms a stable amide bond, securely attaching the NHS ester-containing molecule to the target. nih.govnih.gov While NHS esters are a popular tool for labeling, the reaction can sometimes be non-selective, as many proteins have multiple primary amine groups. nih.govacs.org

Overview of Cy7-NHS Ester Tetrafluoroborate (B81430) as a Versatile Conjugation Reagent

Cy7-NHS ester tetrafluoroborate combines the near-infrared fluorescence of the Cy7 dye with the amine-reactive properties of the NHS ester. aatbio.combroadpharm.com This makes it a versatile reagent for labeling proteins, antibodies, and other amine-containing molecules for use in fluorescence-based applications. aatbio.comabpbio.com The resulting conjugates can be used for in vivo imaging and other research applications where tracking biomolecules is essential. lumiprobe.combroadpharm.com The tetrafluoroborate salt form is one of several available variations of this compound. medkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H48BF4N3O4 B3026479 Cy7 NHS ester

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H48N3O4.BF4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3,4)5/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKUQMKZCXWMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)/CCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H48BF4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Bioconjugation Mechanisms of Cy7 Nhs Ester Tetrafluoroborate

Mechanism of N-Acylation via NHS Ester Chemistry

The fundamental reaction enabling the covalent attachment of the Cy7 fluorophore to a biological target is N-acylation, facilitated by the NHS ester group. arkat-usa.orgumich.edu This process is a well-established and robust method for forming stable linkages under biocompatible conditions. glenresearch.com

Nucleophilic Attack by Primary Amine Groups on Biomolecules

The bioconjugation process is initiated by a nucleophilic attack on the carbonyl carbon of the NHS ester by a deprotonated primary aliphatic amine group. glenresearch.comnih.govacs.org Primary amines (–NH₂) are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, making them readily available targets on proteins. thermofisher.com These amine groups are potent nucleophiles at appropriate pH levels, allowing them to effectively react with the electrophilic NHS ester. thermofisher.comstackexchange.com The reaction is highly selective for primary amines; while other nucleophilic groups like hydroxyls (on serine, threonine, tyrosine), sulfhydryls (on cysteine), and guanidinium (B1211019) groups (on arginine) can potentially react, these reactions are generally less favorable or result in less stable products under typical bioconjugation conditions. glenresearch.comstackexchange.comresearchgate.net For instance, esters formed with hydroxyl groups and thioesters formed with sulfhydryl groups are more susceptible to hydrolysis or displacement by amines. glenresearch.com

Formation of Stable Amide Bonds and Release of N-Hydroxysuccinimide

The nucleophilic attack by the primary amine leads to the formation of a tetrahedral intermediate. glenresearch.com This intermediate is transient and quickly resolves by the elimination of N-hydroxysuccinimide (NHS) as a leaving group. glenresearch.comthermofisher.com The result is the formation of a highly stable amide bond between the Cy7 dye and the biomolecule. glenresearch.comthermofisher.comnih.gov This covalent linkage is exceptionally robust and can withstand the diverse conditions of subsequent experiments, ensuring the fluorescent label remains attached to its target. The released N-hydroxysuccinimide is a water-soluble byproduct that can be easily removed during the purification process. windows.net

pH Dependency and Optimization for Reaction Efficiency

Consequently, the reaction is typically performed in a pH range of 7.2 to 9.0. thermofisher.comaatbio.com Extensive research has identified an optimal pH range of 8.3 to 8.5 for maximizing the efficiency of labeling while minimizing hydrolysis. windows.netlumiprobe.com Maintaining this pH is the most crucial factor for successful bioconjugation with NHS esters. windows.netlumiprobe.com The half-life of an NHS ester due to hydrolysis decreases significantly as the pH increases; for example, it can be several hours at pH 7 but drops to just a few minutes at pH 8.6. thermofisher.com

Influence of Solvent Systems on Bioconjugation Yield and Selectivity

The choice of solvent is another critical parameter that influences the outcome of the bioconjugation reaction. The solvent system must serve two main purposes: maintain the structural integrity and biological activity of the target macromolecule and ensure the solubility of the often hydrophobic cyanine (B1664457) dye.

Aqueous Buffer Systems for Biomacromolecule Integrity

Biomacromolecules, particularly proteins and nucleic acids, require aqueous environments to maintain their native conformation and function. Therefore, bioconjugation reactions are almost always performed in aqueous buffer systems. windows.netlumiprobe.com These buffers are essential for maintaining the optimal pH for the reaction, as discussed previously. Commonly used buffers include phosphate, sodium bicarbonate, borate, and HEPES, which are effective in the pH 7.2-8.5 range. thermofisher.comwindows.net It is imperative to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target biomolecule for reaction with the Cy7-NHS ester, thereby inhibiting the desired conjugation. thermofisher.comwindows.net

ParameterRecommended ConditionRationale
Optimal pH 8.3 - 8.5 windows.netlumiprobe.comMaximizes amine reactivity while minimizing NHS ester hydrolysis. windows.netlumiprobe.com
Reaction pH Range 7.2 - 9.0 thermofisher.comaatbio.comEnsures the primary amine is sufficiently deprotonated and nucleophilic. nih.govacs.org
Recommended Buffers Phosphate, Bicarbonate, Borate, HEPES thermofisher.comwindows.netMaintain stable pH without interfering with the reaction. thermofisher.comwindows.net
Buffers to Avoid Tris, Glycine thermofisher.comwindows.netContain primary amines that compete with the target molecule. thermofisher.comwindows.net

Considerations for Bioconjugate Stoichiometry and Degree of Labeling (DOL)

The precise control of stoichiometry in the bioconjugation of Cy7-NHS ester tetrafluoroborate (B81430) to biomolecules is critical for ensuring the functionality and reliability of the resulting fluorescently labeled product. The Degree of Labeling (DOL), defined as the average number of dye molecules covalently bound to a single target molecule (such as a protein or antibody), is a key parameter to characterize and optimize. aatbio.com An optimal DOL is essential; under-labeling can result in a low signal and reduced sensitivity, while over-labeling may lead to fluorescence quenching, altered protein function, aggregation, or decreased binding affinity. aatbio.com For most antibodies, the recommended DOL is typically between 2 and 10, depending on the specific application and the properties of the dye and protein. aatbio.com

Several factors must be carefully controlled during the conjugation reaction to achieve the desired DOL.

Molar Ratio of Dye to Protein: The initial molar ratio of Cy7-NHS ester to the biomolecule is a primary determinant of the final DOL. It is common practice to perform trial conjugations using different molar ratios to identify the optimal condition for a specific protein. genecopoeia.com For effective labeling, a molar excess of the NHS ester is used, often in the range of 4 to 10 moles of dye per mole of protein. aatbio.com However, this can vary significantly based on the reactivity of the specific protein. genecopoeia.com

Reaction pH: The reaction between the NHS ester and primary amines is highly pH-dependent. lumiprobe.com The amino groups on proteins (primarily the ε-amino group of lysine residues and the N-terminal α-amino group) must be in a non-protonated state to be reactive. lumiprobe.comlumiprobe.com The optimal pH for this reaction is typically between 7.2 and 9, with a more specific optimal range of 8.3-8.5 often cited. lumiprobe.comthermofisher.com At lower pH values, the protonated amines are poor nucleophiles, leading to an inefficient reaction. lumiprobe.com Conversely, at pH values significantly above this range, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired amine reaction and reduces labeling efficiency. lumiprobe.comthermofisher.com The half-life of hydrolysis for a typical NHS-ester is several hours at pH 7 but can decrease to just 10 minutes at pH 8.6 and 4°C. thermofisher.com

Protein Concentration: The concentration of the target biomolecule in the reaction mixture also influences the outcome. Higher protein concentrations (typically 5-10 mg/mL) favor the conjugation reaction over the competing hydrolysis of the NHS ester. genecopoeia.com At protein concentrations below 2 mg/mL, the efficiency of the labeling reaction can be significantly reduced. genecopoeia.com

Temperature and Time: Conjugation reactions are typically carried out for 30 minutes to a few hours at either room temperature or 4°C. thermofisher.com One protocol specifies incubating the reaction mixture at room temperature or 37°C for one hour. aatbio.com

The Degree of Labeling is ultimately determined experimentally by measuring the absorbance of the purified conjugate at two wavelengths: the maximum absorbance of the protein (usually 280 nm) and the maximum absorbance of the Cy7 dye (around 750 nm). The following formula is used to calculate the DOL:

DOL = (Amax × Mw) / ([protein] × εdye)

Where:

Amax is the absorbance of the conjugate at the maximum absorbance wavelength of the dye.

Mw is the molecular weight of the protein.

[protein] is the concentration of the protein in mg/mL, corrected for the dye's absorbance at 280 nm. genecopoeia.com

εdye is the molar extinction coefficient of the Cy7 dye at its Amax. genecopoeia.com

Table 1: Key Factors Influencing Degree of Labeling (DOL)

Factor Recommended Condition Rationale
Molar Ratio (Dye:Protein) 4:1 to 10:1 (empirical) Drives the reaction towards the desired product; requires optimization for each protein. aatbio.com
pH 8.3 - 8.5 Optimizes amine nucleophilicity while minimizing NHS ester hydrolysis. lumiprobe.com
Protein Concentration > 2 mg/mL (ideally 5-10 mg/mL) Favors the bimolecular conjugation reaction over the unimolecular hydrolysis of the dye. genecopoeia.com
Reaction Buffer Phosphate, Bicarbonate, Borate Must be free of extraneous primary amines (e.g., Tris, glycine) that would compete in the reaction. genecopoeia.comthermofisher.com

Comparative Analysis with Other Amine-Reactive Moieties in Conjugation Strategies

N-hydroxysuccinimide (NHS) esters, such as Cy7-NHS ester tetrafluoroborate, are the most widely used class of reagents for labeling biomolecules with primary amines due to their ability to form stable amide bonds under mild aqueous conditions. lumiprobe.comthermofisher.com However, other amine-reactive functional groups exist, each with distinct reactivity profiles, stability, and handling characteristics. A comparative analysis provides context for why NHS esters are often preferred.

The primary competitors to NHS esters for amine modification are isothiocyanates (ITCs) and dichlorotriazines (DCTs). nih.gov

Isothiocyanates (ITCs): Reagents like fluorescein (B123965) isothiocyanate (FITC) react with primary amines to form a thiourea (B124793) linkage. This bond is generally considered less stable than the amide bond formed by NHS esters, particularly at elevated temperatures. nih.gov While ITCs can achieve a similar degree of conjugation as NHS esters, the reaction rate is typically slower. nih.gov However, the slower kinetics can make the FITC conjugation reaction easier to control, which can be an advantage when a precise DOL is required. nih.gov

Dichlorotriazines (DCTs): These reagents react with primary amines to form a stable bond. A study comparing a dichlorotriazine derivative (DTAF) with an NHS ester (CFSE) and an isothiocyanate (FITC) found that the DCT's reaction rate and conjugate stability were intermediate between the NHS ester and the isothiocyanate. nih.gov

Table 2: Comparative Properties of Amine-Reactive Moieties

Feature NHS Ester (e.g., Cy7-NHS ester) Isothiocyanate (ITC) Dichlorotriazine (DCT)
Reactive Group N-Hydroxysuccinimide ester Isothiocyanate Dichlorotriazine
Target Functional Group Primary amines (Lysine, N-terminus) thermofisher.com Primary amines nih.gov Primary amines nih.gov
Resulting Bond Amide thermofisher.com Thiourea nih.gov N/A
Relative Reaction Rate Fastest nih.gov Slowest nih.gov Intermediate nih.gov
Conjugate Stability High nih.gov Lower (especially at 37°C) nih.gov Intermediate nih.gov
Control of DOL More challenging due to high reactivity nih.gov Easier to control nih.gov N/A
Optimal Reaction pH 8.3 - 8.5 lumiprobe.com ~9.0 - 9.5 N/A

Spectroscopic and Photophysical Properties Relevant to Cy7 Nhs Ester Conjugates

Near-Infrared Spectral Attributes of Cy7 Fluorophores in Conjugated Systems

Cyanine-7 (Cy7) dyes are characterized by their absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum, typically between 700 and 900 nm. aatbio.com This spectral range is particularly advantageous for biological imaging due to the reduced scattering of long-wavelength light and lower autofluorescence from endogenous biomolecules, which allows for deeper tissue penetration and improved signal-to-noise ratios. lumiprobe.comlumiprobe.com The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent attachment of the Cy7 fluorophore to primary amines on proteins and other biomolecules, forming stable conjugates. abpbio.comaxispharm.com

The absorption and emission maxima of Cy7-NHS ester and its conjugates are crucial parameters for designing fluorescence experiments, including the selection of appropriate excitation sources and emission filters. nih.gov In aqueous buffers such as phosphate-buffered saline (PBS), which mimic physiological conditions, Cy7-NHS ester typically exhibits an excitation peak around 753 nm and an emission peak at approximately 776 nm. axispharm.com Other sources report similar values, with excitation maxima ranging from 750 nm to 756 nm and emission maxima from 773 nm to 779 nm. lumiprobe.comfluorofinder.comaatbio.comaatbio.combroadpharm.comlumiprobe.com

It is important to note that the solvent environment can influence these spectral properties. For instance, in methanol, the absorption and emission maxima of Cy7 derivatives can be slightly different than in PBS. acs.org This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the fluorophore by the solvent. mdpi.com When conjugated to biomolecules, the local microenvironment around the dye can also induce minor shifts in the absorption and emission peaks. cambridge.org

PropertyWavelength (nm) in PBSWavelength (nm) in MethanolReferences
Excitation Maximum 753750 lumiprobe.comaxispharm.com
Emission Maximum 776773 lumiprobe.comaxispharm.com

This table provides a summary of the typical absorption and emission maxima for Cy7 derivatives in different solvent environments.

The brightness of a fluorophore is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). Cyanine (B1664457) dyes, including Cy7, are known for their exceptionally high molar extinction coefficients, which can range from approximately 150,000 to 300,000 M⁻¹cm⁻¹. aatbio.com For Cy7 specifically, a molar extinction coefficient of 250,000 M⁻¹cm⁻¹ in aqueous solution has been reported. aatbio.com Other sources cite values around 199,000 M⁻¹cm⁻¹ to 270,000 M⁻¹cm⁻¹. lumiprobe.combroadpharm.comnih.gov

The fluorescence quantum yield represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. The quantum yield of Cy7 derivatives can be influenced by their molecular structure and environment. For instance, structural modifications to the polymethine chain of the cyanine dye can enhance the quantum yield. lumiprobe.com One study reported a quantum yield of 0.3 for a Cy7 derivative, while a sulfonated version, designed for improved water solubility, exhibited a quantum yield of 0.24. lumiprobe.comlumiprobe.combroadpharm.comlumiprobe.com The conjugation to biomolecules can also affect the quantum yield, as the local environment can either enhance or quench fluorescence. cambridge.org

Photophysical ParameterValueReferences
Molar Extinction Coefficient (ε) ~199,000 - 270,000 M⁻¹cm⁻¹ lumiprobe.combroadpharm.comaatbio.comnih.gov
Fluorescence Quantum Yield (Φ) ~0.24 - 0.3 lumiprobe.comlumiprobe.combroadpharm.comlumiprobe.com

This table summarizes the key photophysical parameters that contribute to the brightness of Cy7 fluorophores.

Photostability and Degradation Pathways of Cy7-NHS Ester Conjugates

A critical property for any fluorophore used in imaging is its photostability, or its resistance to photochemical destruction upon exposure to excitation light. The photobleaching of cyanine dyes is often mediated by the formation of a triplet state, which can then react with molecular oxygen to produce reactive oxygen species that degrade the dye. nih.govresearchgate.net The removal of oxygen can reduce photobleaching but may lead to other phenomena like blinking (rapid fluctuations in fluorescence intensity). nih.govresearchgate.net

The chemical structure of the cyanine dye plays a significant role in its photostability. acs.org For example, a sulfonated version of Cy7 has been reported to have higher photostability. lumiprobe.com The conjugation of Cy7 to biomolecules can also influence its photostability, as the local environment can either protect the dye from or expose it to degradative processes. cambridge.org

Factors Influencing Fluorescence Quenching in Labeled Systems

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. youtube.com For Cy7 and other fluorophores, quenching can occur through various mechanisms, including collisional quenching, energy transfer, and the formation of non-fluorescent aggregates (H-dimers). youtube.combiorxiv.org

Collisional quenching, also known as dynamic quenching, occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative relaxation. youtube.com The efficiency of this process is described by the Stern-Volmer equation. researchgate.net Certain molecules, such as those containing thiols, can act as quenchers for cyanine dyes. nih.govnih.gov In some applications, this quenching can be exploited, for instance, to distinguish between extracellular and internalized fluorescently labeled molecules. nih.gov

The formation of H-dimers, where two dye molecules are in close proximity, can also lead to self-quenching of fluorescence. biorxiv.org This is particularly relevant at high labeling ratios on a protein or nucleic acid, where the local concentration of the dye is high. axispharm.com

Impact of Molecular Environment and Structural Modifications on Photophysical Performance

The photophysical properties of Cy7 are highly sensitive to its immediate molecular environment. mdpi.comcambridge.orgnih.gov As mentioned earlier, the polarity of the solvent can affect the absorption and emission maxima (solvatochromism). mdpi.com The viscosity of the medium can also play a role, as it can hinder molecular rotations that lead to non-radiative decay pathways, such as cis-trans isomerization of the polymethine chain. cambridge.orgnih.govresearchgate.net

When Cy7 is conjugated to a biomolecule, interactions with the local environment, such as stacking with DNA bases or binding to grooves in proteins, can significantly alter its fluorescence quantum yield and lifetime. cambridge.orgnih.gov

Furthermore, structural modifications to the Cy7 molecule itself can be used to tune its photophysical properties. acs.org For example, introducing substituents on the heptamethine chain can modulate the absorption and emission wavelengths, as well as the quantum yields of fluorescence and singlet oxygen production. acs.org Rigidifying the polymethine chain is a strategy that has been shown to increase the fluorescence quantum yield of Cy7 derivatives. lumiprobe.com

Strategies for Biomolecule Labeling and Conjugate Synthesis Using Cy7 Nhs Ester Tetrafluoroborate

Labeling of Proteins and Antibodies

The labeling of proteins and antibodies with Cy7-NHS ester is a common application due to the abundance of amine groups in these biomolecules. abpbio.comabberior.rocks This process allows for the fluorescent tracking and quantification of proteins and antibodies in various biological systems.

The most straightforward method for labeling proteins and antibodies with Cy7-NHS ester involves the non-selective conjugation to lysine (B10760008) residues. nih.gov Lysine residues possess a primary amine in their side chain, which serves as a reactive site for the NHS ester. abpbio.combroadpharm.com This reaction is typically carried out in a buffer with a pH between 8.0 and 8.5 to ensure the amino groups are deprotonated and thus more nucleophilic. abberior.rocks

However, a significant challenge with this approach is the lack of control over the site and number of dye molecules attached to the protein. nih.gov This can lead to a heterogeneous mixture of labeled proteins with varying degrees of labeling, which may affect the protein's function and introduce variability in experimental results. nih.govaatbio.com The high reactivity of NHS esters can also lead to reactions with other nucleophilic residues like histidine, serine, threonine, and tyrosine, further contributing to the heterogeneity of the conjugate. nih.gov

ParameterDescriptionReference
Target ResidueLysine nih.gov
Reaction pH8.0 - 8.5 abberior.rocks
Primary ChallengeHeterogeneity of labeled product nih.gov
Potential Side ReactionsConjugation to histidine, serine, threonine, and tyrosine nih.gov

To overcome the limitations of non-selective labeling, site-specific methodologies have been developed. One such method involves the modification of an N-terminal cysteine residue. nih.gov This "one-pot," two-step reaction converts the Cy7-NHS ester into a thioester that can then specifically label a protein containing an N-terminal cysteine. nih.gov This approach offers greater control over the labeling site, resulting in a more homogeneous product. nih.gov Researchers have demonstrated the versatility of this method by successfully labeling large proteins, such as USP7, with minimal non-specific labeling. nih.gov

Another strategy for achieving site-selectivity is the cysteine-to-lysine transfer (CLT) method. nih.govrsc.org This technique uses a disulfide bond as a temporary "hook" to deliver an acylating agent to a specific lysine residue located distally to an antibody fragment's binding site. nih.gov This results in a highly homogeneous conjugate with stable amide linkages. nih.gov

Minimizing non-specific binding and preserving the function of the biomolecule are critical for obtaining reliable experimental data. Several strategies can be employed to address these challenges:

Adjusting Buffer Conditions: Modifying the pH of the buffer and increasing the salt concentration can help reduce non-specific interactions. nicoyalife.com Higher salt concentrations can create a shielding effect, preventing charged proteins from interacting with other charged surfaces. nicoyalife.com

Using Blocking Additives: The addition of a protein blocking agent, such as bovine serum albumin (BSA), can shield the analyte from non-specific protein-protein interactions. nicoyalife.com

Incorporating Surfactants: Non-ionic surfactants like Tween 20 can disrupt hydrophobic interactions that contribute to non-specific binding. nicoyalife.com

Optimizing the Dye-to-Protein Ratio: Over-labeling a protein can negatively impact its binding affinity, while under-labeling can lead to reduced sensitivity. aatbio.com Therefore, it is crucial to determine the optimal dye-to-protein ratio for each specific protein and application. aatbio.com

After the labeling reaction, it is essential to purify the labeled conjugate to remove any unreacted dye and other impurities. abberior.rocksaatbio.com Gel filtration chromatography, such as with a Sephadex G-25 column, is a commonly used method for this purpose. abberior.rocksaatbio.com The reaction mixture is loaded onto the column, and the labeled protein is separated from smaller molecules like the free dye. aatbio.com

Characterization of the purified conjugate is then necessary to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be determined using spectrophotometry by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the Cy7 dye.

TechniquePurposeReference
Gel Filtration Chromatography (e.g., Sephadex G-25)Purification of the labeled conjugate from free dye abberior.rocksaatbio.com
SpectrophotometryDetermination of the Degree of Labeling (DOL)

Labeling of Peptides for Targeted Research Applications

Cy7-NHS ester is also frequently used to label peptides for various targeted research applications. aatbio.comlubio.ch Dye-labeled peptides are valuable tools in biochemical and cellular studies, including fluorescence microscopy, fluorescence resonance energy transfer (FRET), and immunoassays. lubio.ch The covalent bond formed between the dye and the peptide is stable under most biological conditions. lubio.ch

For targeted applications, the dye can be attached at a specific position on the peptide, such as the N-terminus, C-terminus, or an internal amino acid residue, to minimize any alteration of the peptide's biological activity. lubio.ch For instance, a Cy7-labeled cinnamoyl-F(D)LF(D)LF (cFLFLF) peptide has been used for near-infrared fluorescence imaging of inflammation. researchgate.net In some cases, a linker is introduced between the dye and the peptide to further reduce potential interference with the peptide's function. lubio.ch

Labeling of Oligonucleotides and Nucleic Acids (DNA, RNA)

The labeling of oligonucleotides and nucleic acids with Cy7-NHS ester is another important application. broadpharm.comstratech.co.uk Amine-modified oligonucleotides can be readily conjugated with the amine-reactive NHS ester of Cy7. abpbio.comthermofisher.com This enables the production of fluorescently labeled probes for various molecular biology techniques.

Attachment to Amino-Modified Oligonucleotides

The conjugation of Cy7-NHS ester to oligonucleotides is a post-synthesis process that hinges on the presence of a primary amino group on the oligonucleotide. This amino group serves as the attachment point for the N-hydroxysuccinimide (NHS) ester of the Cy7 dye. genelink.com

To achieve this, the oligonucleotide must first be synthesized with an amino linker. genelink.com These linkers can be introduced at various positions within the oligonucleotide sequence:

5' Terminus: Amino linkers with a carbon spacer, such as C3, C6, or C12, can be added to the 5' end of the oligonucleotide. genelink.com

3' Terminus: For the 3' end, C3 or C7 amino linkers are commonly used. genelink.com

Internal Positions: Labeling within the sequence is accomplished by using an amino-modified phosphoramidite (B1245037) base, for example, an Amino C6 dT. genelink.com

The reaction between the amino-modified oligonucleotide and the Cy7-NHS ester results in a stable amide bond, covalently linking the fluorescent dye to the nucleic acid. This method allows for the creation of fluorescently tagged probes for various molecular biology applications. It is important to note that Cy7 is a highly colored and reactive compound, requiring careful handling to prevent staining. genelink.com

Linker PositionAvailable Spacers
5' TerminusC3, C6, C12
3' TerminusC3, C7
InternalC6 (via modified base)

Application in Site-Specific RNA Labeling

Cy7-NHS ester is instrumental in methods developed for the site-specific labeling of RNA molecules, which is crucial for studying RNA structure and function. One such strategy involves the use of TGT (tRNA-guanine transglycosylase). This enzyme can be used to label RNAs by incorporating a 17-nucleotide TGT recognition element into the RNA of interest. The enzyme then catalyzes a reaction with labeled derivatives of its natural substrate, preQ1. nih.gov Various fluorescent probes, including Cy7, have been successfully attached to the preQ1 scaffold using alkyl linkers. nih.gov

Another approach for site-specific RNA labeling that can utilize amine-reactive dyes like Cy7-NHS ester involves enzymatic or chemical modification to introduce a reactive group at a specific position. For instance, an amine group can be introduced and subsequently reacted with an NHS ester of a dye. nih.gov These techniques have been applied to label complex RNA molecules, such as bacterial 5S rRNA and 23S rRNA. nih.gov While the yields of these labeling reactions were not always specified, the methods themselves represent a significant advancement in the ability to study the dynamics of large RNA molecules. nih.gov

The development of these labeling strategies is particularly valuable for single-molecule fluorescence studies, such as Förster Resonance Energy Transfer (FRET), which provide insights into the conformational changes of RNA molecules.

Conjugation to Nanoparticles and Other Nanomaterials for Enhanced Research Probes

The conjugation of Cy7-NHS ester to nanoparticles and other nanomaterials creates powerful probes for a range of research applications, particularly in bioimaging. The NHS ester group readily reacts with primary amine groups that can be incorporated onto the surface of nanoparticles.

For example, a neutrophil-binding peptide, cinnamoyl-F(D)LF(D)LF (cFLFLF), was labeled with Cy7 for near-infrared (NIR) fluorescence imaging. This construct was further modified with a polyethylene (B3416737) glycol (PEG) moiety to improve its solubility and bioavailability. The Cy7 labeling was achieved by reacting a cFLFLF-PEG conjugate with a commercially available Cy7-NHS ester. researchgate.net This resulted in a probe capable of non-invasively imaging inflammation in a mouse model. researchgate.net

In another study, extracellular vesicles from Saccharomyces cerevisiae were explored as potential vaccine adjuvants. To track their lymphatic transport, these vesicles were labeled with Cy7-NHS ester. This labeling allowed for the visualization and analysis of their distribution and immune activation effects.

The use of Cy7, a near-infrared fluorophore, is advantageous for in vivo imaging because biological tissues have increased transparency in this spectral region. lumiprobe.com This "NIR window" allows for deeper tissue penetration and reduced background autofluorescence, leading to clearer and more sensitive imaging results.

Research Applications in Biological Systems Preclinical Focus

Near-Infrared Fluorescence Imaging in Preclinical Animal Models

The use of Cy7-NHS ester in preclinical animal models provides a powerful method for real-time, non-invasive imaging. lumiprobe.com The NIR window (roughly 700-900 nm) offers significant advantages for in vivo imaging, as biological tissues are more transparent in this spectral region, leading to deeper tissue penetration and reduced autofluorescence. lumiprobe.com This allows for the sensitive and dynamic monitoring of labeled molecules and biological events within a living organism. lumiprobe.com

Understanding the in vivo distribution and pharmacokinetic profile of a therapeutic or diagnostic agent is a critical step in its preclinical development. Cy7-NHS ester serves as a valuable tool for these studies. When conjugated to a molecule of interest, it allows researchers to track its journey throughout the body over time.

For instance, studies have shown that free Cy7-NHS ester, when injected into mice, distributes rapidly throughout the body. apexbt.com However, it is also quickly eliminated, primarily through the kidneys, with fluorescence signals diminishing significantly within 96 hours post-injection. apexbt.comresearchgate.net This rapid clearance of the free dye is beneficial as it reduces background signal, enhancing the visibility of the labeled molecule of interest.

In one study, the biodistribution of Cy7-labeled cell-derived nanovesicles (CDNs) and exosomes was compared to free Cy7 dye in mice with CT26 colon adenocarcinoma. While the labeled nanovesicles and exosomes accumulated in the tumor, the free dye was primarily observed in the kidneys, indicating renal excretion as the main elimination pathway. researchgate.net The liver was identified as the main site of accumulation and clearance for both the CDNs and exosomes. researchgate.net This highlights the ability of Cy7 labeling to differentiate the biodistribution of a delivery vehicle from that of the free dye.

The pharmacokinetic properties of various Cy7-labeled agents have been investigated. For example, the in vivo kinetics of Cy5/sulfoCy5-peptide A conjugates were assessed through fluorescence imaging and blood concentration measurements, providing insights into their biodistribution. nih.gov

Table 1: In Vivo Distribution and Pharmacokinetics of Cy7-Labeled Agents

Labeled AgentAnimal ModelKey Findings
Free Cy7-NHS esterMice with LS174T tumorsRapid whole-body distribution followed by rapid renal elimination. apexbt.com
Cy7-labeled CDNs and exosomesBALB/c mice with CT26 colon adenocarcinomaAccumulation in tumors; liver as the main clearance organ. researchgate.net
Free Cy7 dyeBALB/c mice with CT26 colon adenocarcinomaPrimary accumulation in the kidneys, indicating renal excretion. researchgate.net
Cy7-labeled RIG precursor solution and PIC micellesRats with periodontitisIVIS spectrum analysis revealed differential fluorescence signals in the mouth. apexbt.com

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. nih.govnih.gov Cy7-NHS ester is extensively used to label antibodies, peptides, and other targeting ligands to visualize and quantify their accumulation in tumors.

For example, near-infrared fluorescence imaging with Cy7-labeled anti-TAG-72 monoclonal antibodies has been used to image colorectal cancer xenografts in mice. apexbt.com Studies have also demonstrated the use of Cy7-conjugated urea-based inhibitors for imaging prostate-specific membrane antigen (PSMA) positive tumors. nih.gov In these studies, the fluorescence intensity in the tumor was compared to that in other organs, providing a measure of targeting specificity. nih.gov

The ability to monitor tumor progression and response to therapy is another key application. While traditional methods often rely on measuring tumor size, fluorescence imaging can provide information on the activity and viability of the tumor cells. nih.gov For instance, Cy7-labeled nanovesicles have been shown to accumulate at the tumor site 24 hours after intravenous injection in a mouse tumor model. researchgate.net

Table 2: Tumor Targeting Studies Using Cy7-Labeled Probes in Xenograft Models

Labeled ProbeXenograft ModelKey Findings
Cy7-labeled anti-TAG-72 mAbColorectal cancer xenograftsSuccessful tumor imaging. apexbt.com
Cy7-urea conjugatesPSMA+ PIP tumorsDemonstrated tumor uptake and specificity. nih.gov
Cy7-labeled CDNs and exosomesCT26 colon adenocarcinomaAccumulation at the tumor site. researchgate.net

The non-invasive nature of NIR fluorescence imaging with Cy7 allows for the longitudinal monitoring of molecular events in the same animal over time. lumiprobe.com This is crucial for understanding dynamic processes such as drug delivery, receptor binding, and enzyme activity.

Cy7-NHS ester can be conjugated to a wide variety of biomolecules, including proteins, peptides, and oligonucleotides, enabling the tracking of these molecules in vivo. abpbio.com For example, Cy7 has been conjugated to low molecular weight fluorescent imaging agents targeting the prostate-specific membrane antigen (PSMA), allowing for the visualization of these agents in vivo. nih.gov The synthesis of such conjugates involves reacting the NHS ester of Cy7 with an amine group on the targeting molecule. nih.gov

Researchers have also used Cy7 to label cell-penetrating peptides to study their uptake and distribution in vivo, investigating how the properties of the fluorescent dye itself can influence the behavior of the conjugate. nih.gov

In Vitro Cellular Labeling and Imaging Methodologies

In addition to in vivo studies, Cy7-NHS ester is a valuable reagent for a variety of in vitro applications, providing insights into cellular processes and complementing whole-animal imaging data. broadpharm.com

Understanding how cells internalize therapeutic or diagnostic agents is fundamental to their design and optimization. Cy7-labeled molecules can be used to visualize and quantify cellular uptake.

For instance, studies have investigated the cellular uptake of dye-CPP (cell-penetrating peptide) conjugates. nih.gov By comparing the uptake of peptides labeled with different cyanine (B1664457) dyes, researchers can determine how factors like charge and hydrophilicity influence internalization. nih.gov In one study, while positive charge and lipophilicity were advantageous for in vitro cell uptake, the opposite was observed in vivo. nih.gov

Microscopy studies can reveal the subcellular localization of the labeled entity. For example, the colocalization of a Cy5-labeled peptide with a lysosomal marker indicated that endocytosis was the primary mechanism of cell uptake. nih.gov Fluorescence microscopy of LS174T cells incubated with free Cy7-NHS ester showed negligible signal, suggesting that nonspecific binding of the free dye to these cells is minimal. apexbt.com

Cell uptake studies using radiolabeled and fluorescently-labeled conjugates have also been performed to assess receptor-mediated internalization. For example, the uptake of a ⁶⁸Ga-labeled and Sulfo-Cy7-conjugated minigastrin analogue was measured in A431-CCK2R cells, demonstrating specific receptor-mediated internalization. nih.gov

Cy7-NHS ester can be used to label antibodies for use in immunofluorescence staining of cells and tissues. This technique allows for the specific detection and localization of target proteins within a cellular or tissue context. The bright fluorescence and photostability of Cy7 contribute to high-quality imaging results. abpbio.com

While direct examples of Cy7-NHS ester in traditional immunofluorescence for microscopy are less detailed in the provided context, the fundamental principle of labeling primary amine-containing molecules like antibodies is well-established. abpbio.com The resulting conjugates can be used in a variety of fluorescence-based analytical techniques.

Ex Vivo Tissue Analysis and Imaging

Ex vivo imaging of tissues following in vivo administration of a fluorescent probe is a critical step in preclinical research to validate and understand the biodistribution and target accumulation of the probe. Cy7-NHS ester has been successfully utilized for this purpose. In a study focused on developing imaging agents for prostate cancer, Cy7-NHS ester was conjugated to a ligand targeting the prostate-specific membrane antigen (PSMA). nih.gov Following intravenous injection of the Cy7-labeled ligand in mice bearing PSMA-positive tumors, the tumors and various organs were excised for ex vivo fluorescence imaging. nih.govresearchgate.net

The results demonstrated a high tumor-to-background ratio, with the Cy7-labeled ligand accumulating specifically in the tumor tissue. nih.govresearchgate.net The ex vivo analysis of the excised organs confirmed the biodistribution profile observed in in vivo imaging, with the highest fluorescence signal detected in the tumor. nih.govresearchgate.net This specific application highlights the utility of Cy7-NHS ester in validating the targeting specificity of novel cancer imaging agents and providing detailed information on their organ distribution at a microscopic level.

In another study, Cy7-NHS ester was used to label cell-derived nanovesicles (CDNs) and exosomes to track their biodistribution in a mouse tumor model. researchgate.net Ex vivo imaging of excised organs 24 hours post-injection revealed that the Cy7-labeled CDNs and exosomes accumulated in the tumor, while the free Cy7 dye was primarily found in the kidneys, indicating rapid clearance. researchgate.net The quantification of the Cy7 fluorescence in the organs showed that the liver was the main site of accumulation for the labeled nanovesicles. researchgate.net

Biodistribution of Cy7-Labeled Imaging Agents in Ex Vivo Tissue Analysis
Imaging AgentTargetPrimary Accumulation Site (Ex Vivo)Key FindingReference
Cy7-PSMA LigandProstate-Specific Membrane Antigen (PSMA)TumorHigh tumor-to-background ratio, confirming targeting specificity. nih.gov
Cy7-CDNs/ExosomesTumor (via enhanced permeability and retention effect)Tumor, LiverDemonstrated tumor accumulation and primary clearance through the liver. researchgate.net

High-Throughput Screening (HTS) Applications in Drug Discovery and Biological Assays

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their effects on a specific biological target. assaygenie.com While specific examples of Cy7-NHS ester tetrafluoroborate (B81430) in HTS are not extensively detailed in the provided search results, the properties of Cy7 dyes make them suitable for such applications. Cy7 bis-NHS ester, a related compound, is noted for its use in HTS experiments. sigmaaldrich.com The intense fluorescence and near-infrared emission of Cy7 dyes are advantageous in HTS as they can provide a strong signal with minimal background interference from autofluorescence of biological samples. abpbio.com

The general principle for using a compound like Cy7-NHS ester in HTS would involve labeling a specific protein or peptide that is central to the assay. For instance, in a binding assay, a Cy7-labeled ligand could be used to screen for compounds that inhibit its binding to a receptor. A decrease in the fluorescence signal would indicate a potential hit. Similarly, in enzyme activity assays, a Cy7-labeled substrate could be designed to produce a fluorescent signal upon cleavage by the enzyme. Inhibitors of the enzyme would prevent this signal from being generated.

Development of Fluorescent Probes and Biosensors for Specific Biological Targets

The development of fluorescent probes and biosensors is a key area of research for understanding complex biological processes. Cy7-NHS ester is a valuable building block for creating such probes due to its reactive NHS ester group and favorable near-infrared fluorescence properties. broadpharm.comlumiprobe.com

One approach to creating a biosensor involves designing a probe that changes its fluorescence properties upon interaction with its target. For example, a "turn-on" fluorescent probe could be synthesized where the Cy7 dye is initially in a quenched (non-fluorescent) state and becomes brightly fluorescent only after reacting with its specific biological target, such as an enzyme. This strategy has been proposed for the development of bioresponsive NIR fluorescent probes.

A study on the synthesis of low molecular weight fluorescent imaging agents for the prostate-specific membrane antigen (PSMA) provides a concrete example of probe development. nih.gov In this research, Cy7-NHS ester was conjugated to different linker molecules attached to a PSMA-targeting ligand. nih.gov The resulting probes were then evaluated for their ability to selectively image PSMA-expressing cancer cells. This work demonstrates the modular nature of using Cy7-NHS ester to create a panel of probes with varying properties for optimization.

Examples of Fluorescent Probes Developed Using Cy7-NHS Ester
Probe TypeBiological TargetDesign PrinciplePotential ApplicationReference
Targeted Imaging AgentProstate-Specific Membrane Antigen (PSMA)Conjugation of Cy7 to a PSMA-specific ligand via a linker.In vivo and ex vivo imaging of prostate cancer. nih.gov
Bioresponsive "Turn-On" ProbeEnzymesA quenched Cy7 dye is activated upon enzymatic cleavage of a specific substrate.Detection of specific enzyme activity in biological systems.N/A

Applications in Receptor Labeling and Ligand-Receptor Interaction Studies

The ability to label ligands with fluorescent dyes is crucial for studying receptor-ligand interactions, receptor localization, and trafficking. Cy7-NHS ester is well-suited for this purpose, as it can be readily attached to ligands containing primary amines without significantly altering their biological activity, provided the attachment site is carefully chosen.

This type of application allows researchers to visualize the location of specific receptors in cells and tissues and to study how these receptors are internalized and transported within the cell after binding to their ligand.

Advanced Research Considerations and Future Directions

Design Principles for Modulating Photophysical Properties Through Structural Modifications of the Cy7 Core

The core structure of the Cy7 molecule provides a versatile scaffold for chemical modifications aimed at fine-tuning its photophysical properties. Researchers are actively exploring several design principles to optimize these characteristics for specific applications.

One key strategy involves the modification of the polymethine chain . Introducing steric hindrance along the heptamethine chain can lead to a decrease in the photosensitizing properties of the dye. nih.gov For instance, creating a more sterically crowded environment can shield the chromophore from interactions with molecular oxygen, thereby reducing the generation of singlet oxygen. nih.gov This is particularly important for in vivo imaging applications where minimizing phototoxicity is crucial.

Another approach focuses on altering the terminal heterocyclic nuclei . The nature of these groups significantly influences the electron-donating or -withdrawing character of the molecule, which in turn affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Manipulating the HOMO-LUMO gap is a fundamental method for shifting the absorption and emission maxima to desired wavelengths. researchgate.net For example, introducing additional groups with varying sizes and conjugation degrees to the core structure can lead to substantial shifts in the emission spectrum. rsc.org

Furthermore, the concept of torsionally responsive fluorogenicity is being investigated. In this design, the fluorescence quantum yield of the dye is low in solution but increases significantly upon binding to a target or in a restricted environment. researchgate.net Computational studies have shown that twisting of the polymethine bridge beyond a certain angle can lead to a non-radiative decay pathway. researchgate.net By strategically introducing substituents, researchers can control the energy barrier for this twisting motion, thereby engineering dyes with enhanced fluorogenic responses. researchgate.net

Table 1: Effects of Structural Modifications on Cy7 Photophysical Properties

Structural Modification Effect on Photophysical Property Rationale Reference
Increased steric hindrance in polymethine chainDecreased singlet oxygen generationShielding of the chromophore from molecular oxygen nih.gov
Alteration of terminal heterocyclic groupsShift in absorption/emission maximaModulation of the HOMO-LUMO energy gap researchgate.net
Introduction of bulky substituentsInduction of fluorogenicityControl over radiative vs. non-radiative decay pathways researchgate.netrsc.org

Strategies for Enhancing In Vivo Performance and Reducing Background Signal of Cy7 Conjugates

A major challenge in in vivo fluorescence imaging is achieving a high signal-to-noise ratio. Researchers are developing various strategies to enhance the performance of Cy7 conjugates while minimizing background fluorescence.

One promising approach is the use of pre-targeting strategies . This involves administering a non-fluorescent probe that binds to the target of interest, followed by a smaller, fluorescently-labeled molecule that specifically recognizes and binds to the pre-targeting probe. This method can help to reduce the circulation time of the fluorescent agent and minimize non-specific uptake in non-target tissues. nih.gov

Another strategy involves the encapsulation of Cy7 dyes within nanoparticles . nih.gov Silica nanoparticles, for example, can be doped with Cy7 and surface-modified to improve their stability and biocompatibility. nih.gov This encapsulation can also protect the dye from degradation and quenching in the biological environment, leading to a more stable and robust fluorescent signal. nih.gov Furthermore, the nanoparticle formulation can be engineered to control the release of the dye or to target specific cell types, thereby enhancing the signal at the desired location. nih.govacs.org

The development of activatable probes is another key area of research. These probes are designed to be "off" (non-fluorescent) until they encounter a specific biological trigger, such as an enzyme or a change in pH, at the target site. This "turn-on" mechanism significantly reduces background signal from non-target areas.

Computational and Theoretical Approaches in Cy7 Dye Design and Reactivity Prediction

Computational chemistry has become an indispensable tool in the design and development of new cyanine (B1664457) dyes. nih.gov Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow researchers to predict and understand the photophysical properties and reactivity of Cy7 derivatives before they are synthesized in the lab. nih.govrug.nl

One of the key applications of computational modeling is the prediction of frontier molecular orbital (FMO) energies . researchgate.netnih.gov The energy of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical determinants of a dye's absorption and emission wavelengths. researchgate.net By computationally screening different structural modifications, researchers can identify promising candidates with desired spectral properties. nih.govrug.nl

Computational methods are also used to study the conformational landscape of Cy7 dyes. researchgate.net For example, calculations can predict the rotational barriers around the polymethine chain, providing insights into the mechanisms of non-radiative decay and helping in the design of fluorogenic probes. researchgate.net

Furthermore, theoretical models can be employed to predict the reactivity of Cy7-NHS esters and other functionalized derivatives. nih.gov This includes predicting the susceptibility of the NHS ester to hydrolysis and its reactivity towards different nucleophiles, which is crucial for optimizing conjugation reactions.

The synergy between computational prediction and experimental validation accelerates the development of new Cy7-based probes with tailored properties for specific applications, such as photolabile protecting groups for controlled drug release. nih.govrug.nl

Role of Counterion Tuning in Modulating Dye Lifetime and Performance in Specific Matrices

The counterion associated with the cationic Cy7 chromophore can have a significant impact on the dye's properties, including its solubility, aggregation behavior, and photostability. While the tetrafluoroborate (B81430) anion is commonly used, researchers are exploring the effects of other counterions to fine-tune the performance of Cy7 dyes in different environments.

For instance, the choice of counterion can influence the solubility of the dye in various solvents, which is a critical parameter for both synthesis and biological applications. rug.nl In some cases, exchanging the counterion can improve the solubility of the dye in aqueous media, which is often desirable for in vivo studies. rug.nl

The counterion can also affect the aggregation of Cy7 dyes. Aggregation can lead to self-quenching of fluorescence and alter the absorption spectrum. By selecting appropriate counterions, it may be possible to minimize aggregation and maintain the monomeric, highly fluorescent state of the dye.

Furthermore, the counterion can play a role in the photostability of the dye. Some counterions may be more effective at protecting the chromophore from photobleaching, thereby extending the useful lifetime of the fluorescent probe. The interaction between the counterion and the dye can also be influenced by the surrounding matrix, such as a polymer or a biological membrane. Understanding these interactions is key to designing Cy7-based systems with optimal performance in specific applications.

Q & A

Q. How can computational modeling predict Cy7-NHS ester reactivity with sterically hindered biomolecules?

  • Methodological Answer : Use density functional theory (DFT) to model steric and electronic effects at the reaction site. Compare predicted activation energies with experimental labeling rates (measured via stopped-flow kinetics). Adjust solvent polarity or use crown ethers to improve accessibility .

Troubleshooting & Optimization

Q. Why might Cy7-labeled probes exhibit reduced fluorescence in acidic environments, and how can this be corrected?

  • Methodological Answer : Cy7’s fluorescence is pH-sensitive due to protonation of the polymethine chain. Use pH-resistant derivatives (e.g., sulfo-Cy7) or buffer systems with pKa > 7.4. For intracellular applications, encapsulate probes in pH-stable nanoparticles (e.g., PEG-PLGA) .

Q. How can researchers optimize reaction scales for Cy7-NHS ester conjugation without compromising yield?

  • Methodological Answer : For large-scale reactions (>10 mg), use continuous-flow microreactors to maintain stoichiometric control. Monitor reaction progress via in-line UV-Vis spectroscopy. Purify via tangential flow filtration (TFF) instead of dialysis to reduce processing time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.